molecular formula C9H6ClNO4 B7949148 3-(2-Chloro-5-nitrophenyl)-2-propenoic acid

3-(2-Chloro-5-nitrophenyl)-2-propenoic acid

Cat. No. B7949148
M. Wt: 227.60 g/mol
InChI Key: IHTLKLSRRSWIGD-UHFFFAOYSA-N
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Patent
US04979982

Procedure details

A mixture of 2 chloro-5-nitrobenzaldehyde (100 g., 0.54 mole), malonic acid (122 g., 1.2 mole) in pyridine (300 ml) and piperidine (5 ml) was heated at 100° C. for one hour, during which time considerable gassing occurred. After refluxing the reaction mixture for a further few minutes, it was then cooled. The resulting precipitate was collected, washed with water and dried to give an 80% yield, m.p. 226°-228° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=O.C(O)(=O)[CH2:14][C:15]([OH:17])=[O:16]>N1C=CC=CC=1.N1CCCCC1>[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[CH:14][C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
122 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing the reaction mixture for a further few minutes
TEMPERATURE
Type
TEMPERATURE
Details
it was then cooled
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give an 80% yield, m.p. 226°-228° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C=CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.